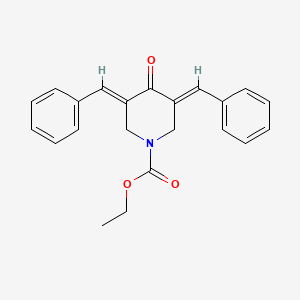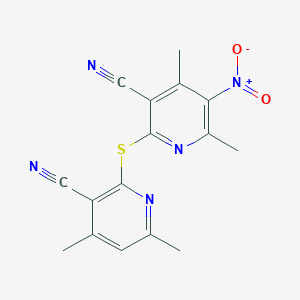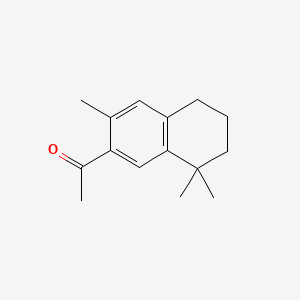
Cotransin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cotransin is a cyclodepsipeptide known for its ability to inhibit the Sec61 translocation channel, which is crucial for the translocation of nascent polypeptides across the endoplasmic reticulum membrane . This compound exhibits signal-sequence discrimination, selectively preventing the stable insertion of certain nascent chains into the Sec61 translocation channel .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cotransin involves solid-phase peptide synthesis techniques. The process begins with the assembly of the linear sequence on a resin, followed by cyclization to form the cyclodepsipeptide structure . Key reagents used in the synthesis include Fmoc-protected amino acids, O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and N,N′-diisopropylcarbodiimide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the solid-phase synthesis approach can be scaled up for larger production. The use of automated peptide synthesizers and optimization of reaction conditions can enhance yield and purity .
化学反应分析
Types of Reactions: Cotransin primarily undergoes reactions related to its interaction with the Sec61 translocation channel. It does not participate in typical organic reactions like oxidation or reduction but rather exhibits biological activity by inhibiting protein translocation .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as Fmoc-protected amino acids, O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and N,N′-diisopropylcarbodiimide . The reaction conditions include solid-phase synthesis techniques, cyclization, and purification using liquid chromatography .
Major Products Formed: The major product formed is this compound itself, a cyclodepsipeptide with a molecular weight of 785.02 and the formula C42H68N6O8 .
科学研究应用
Cotransin has several scientific research applications, including:
Chemistry: Used as a tool to study protein translocation mechanisms and the role of the Sec61 translocation channel.
Biology: Investigates the selective inhibition of protein translocation and its effects on cellular processes.
Industry: Utilized in research settings to explore new therapeutic targets and drug development strategies.
作用机制
Cotransin exerts its effects by selectively inhibiting the Sec61 translocation channel. It prevents the stable insertion of certain nascent chains into the channel, exhibiting signal-sequence discrimination . This inhibition blocks the co-translational translocation of proteins across the endoplasmic reticulum membrane, affecting the expression of proteins such as VCAM-1 and p-selectin . The molecular targets include the Sec61 complex, and the pathways involved are related to protein translocation and signal sequence recognition .
相似化合物的比较
Cotransin is unique in its selective inhibition of the Sec61 translocation channel. Similar compounds include:
Decatransin: Acts similarly to this compound by inhibiting protein translocation at the Sec61 complex.
Apratoxin: Another Sec61 inhibitor that targets the translocation channel.
Mycolactone: Inhibits Sec61α near its lumenal lateral gate, similar to this compound.
This compound’s uniqueness lies in its signal-sequence discrimination and selective inhibition of specific proteins, making it a valuable tool for research in protein translocation and potential therapeutic applications .
属性
分子式 |
C42H68N6O8 |
|---|---|
分子量 |
785.0 g/mol |
IUPAC 名称 |
(3S,6S,9S,12S,15S,18S,21R)-9-benzyl-3,4,10,16,21-pentamethyl-6,12,15,18-tetrakis(2-methylpropyl)-1-oxa-4,7,10,13,16,19-hexazacyclohenicosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C42H68N6O8/c1-24(2)19-31-39(52)46(11)28(9)42(55)56-29(10)36(49)43-32(20-25(3)4)40(53)47(12)34(22-27(7)8)37(50)45-33(21-26(5)6)41(54)48(13)35(38(51)44-31)23-30-17-15-14-16-18-30/h14-18,24-29,31-35H,19-23H2,1-13H3,(H,43,49)(H,44,51)(H,45,50)/t28-,29+,31-,32-,33-,34-,35-/m0/s1 |
InChI 键 |
LTYNXERAWVCPAH-OHRKNAERSA-N |
手性 SMILES |
C[C@H]1C(=O)O[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1C)CC(C)C)CC2=CC=CC=C2)C)CC(C)C)CC(C)C)C)CC(C)C)C |
规范 SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N1C)CC(C)C)CC2=CC=CC=C2)C)CC(C)C)CC(C)C)C)CC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


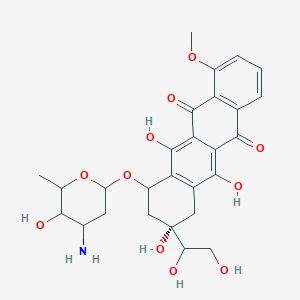
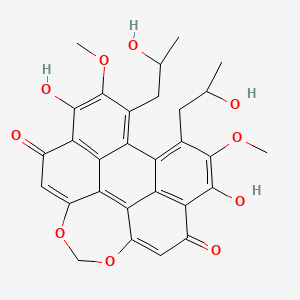
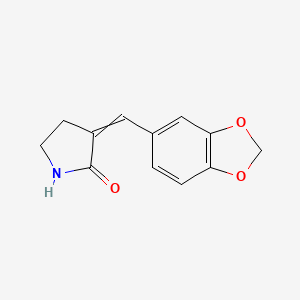
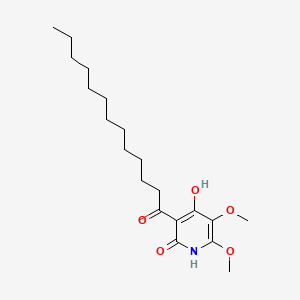

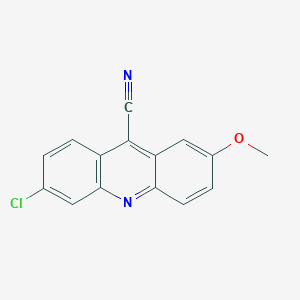
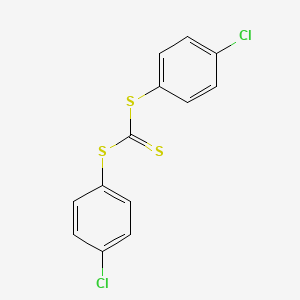

![7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione](/img/structure/B10778789.png)
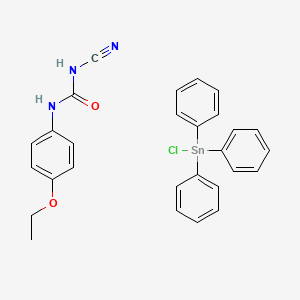
![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)
